Cas no 2137675-04-6 (3-Thiopheneethanethioamide, tetrahydro-)

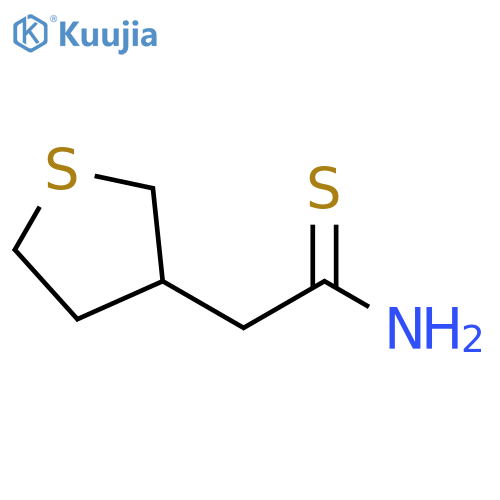

2137675-04-6 structure

商品名:3-Thiopheneethanethioamide, tetrahydro-

CAS番号:2137675-04-6

MF:C6H11NS2

メガワット:161.288238763809

CID:5268963

3-Thiopheneethanethioamide, tetrahydro- 化学的及び物理的性質

名前と識別子

-

- 3-Thiopheneethanethioamide, tetrahydro-

-

- インチ: 1S/C6H11NS2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H2,7,8)

- InChIKey: JISBKOKZCFYZIJ-UHFFFAOYSA-N

- ほほえんだ: C1SCCC1CC(N)=S

3-Thiopheneethanethioamide, tetrahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-360167-2.5g |

2-(thiolan-3-yl)ethanethioamide |

2137675-04-6 | 2.5g |

$2268.0 | 2023-03-07 | ||

| Enamine | EN300-360167-10.0g |

2-(thiolan-3-yl)ethanethioamide |

2137675-04-6 | 10.0g |

$4974.0 | 2023-03-07 | ||

| Enamine | EN300-360167-0.25g |

2-(thiolan-3-yl)ethanethioamide |

2137675-04-6 | 0.25g |

$1065.0 | 2023-03-07 | ||

| Enamine | EN300-360167-0.1g |

2-(thiolan-3-yl)ethanethioamide |

2137675-04-6 | 0.1g |

$1019.0 | 2023-03-07 | ||

| Enamine | EN300-360167-5.0g |

2-(thiolan-3-yl)ethanethioamide |

2137675-04-6 | 5.0g |

$3355.0 | 2023-03-07 | ||

| Enamine | EN300-360167-0.05g |

2-(thiolan-3-yl)ethanethioamide |

2137675-04-6 | 0.05g |

$972.0 | 2023-03-07 | ||

| Enamine | EN300-360167-1.0g |

2-(thiolan-3-yl)ethanethioamide |

2137675-04-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-360167-0.5g |

2-(thiolan-3-yl)ethanethioamide |

2137675-04-6 | 0.5g |

$1111.0 | 2023-03-07 |

3-Thiopheneethanethioamide, tetrahydro- 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

2137675-04-6 (3-Thiopheneethanethioamide, tetrahydro-) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量